molecular formula C13H9NO2Se B8761344 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one CAS No. 81744-01-6

2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one

Cat. No. B8761344
Key on ui cas rn: 81744-01-6
M. Wt: 290.19 g/mol
InChI Key: NNZKUUPAISFZPZ-UHFFFAOYSA-N
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Patent
US04418069

Procedure details

of 4-aminophenol dissolved in 200 cc. of tetrahydrofurane (THF) and 2 cc. of pyridine are added with stirring and ice-cooling (temperature below 10° C.) under a nitrogen atmosphere to a solution of 3.3 g. of o-chloroselenobenzoic acid chloride in 30 cc. of THF. After termination of the addition, the mixture is stirred at room temperatur, the solvent is evaporated under vacuum and the residue is pured into a mixture of ice and dilute hydrochloric acid. The resulting precipitate is filtered off and is recrystallized from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
o-chloroselenobenzoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl[C:16]1C=CC=C[C:17]=1[C:18](Cl)=[Se:19].[O:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:29](=[O:25])[C:28]3[CH:27]=[CH:26][CH:16]=[CH:17][C:18]=3[Se:19]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
o-chloroselenobenzoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=[Se])Cl)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling (temperature below 10° C.) under a nitrogen atmosphere to a solution of 3.3 g
ADDITION
Type
ADDITION
Details
After termination of the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperatur
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
ADDITION
Type
ADDITION
Details
the residue is pured into a mixture of ice and dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)N1[Se]C2=C(C1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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